BenchChemオンラインストアへようこそ!

Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-

Tumour Selectivity Pharmacokinetics Colorectal Cancer

Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]- (Capecitabine) is a rationally designed oral fluoropyrimidine carbamate prodrug of 5-fluorouracil (5-FU). It is engineered for a three-step enzymatic conversion—via hepatic carboxylesterase, cytidine deaminase, and tumour-localised thymidine phosphorylase (TP)—to achieve preferential intratumoural 5-FU generation.

Molecular Formula C15H22FN3O6
Molecular Weight 359.35 g/mol
Cat. No. B12812890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-
Molecular FormulaC15H22FN3O6
Molecular Weight359.35 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O
InChIInChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10+,11-,13-/m1/s1
InChIKeyGAGWJHPBXLXJQN-IHXVIFPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]- (Capecitabine)


Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]- (Capecitabine) is a rationally designed oral fluoropyrimidine carbamate prodrug of 5-fluorouracil (5-FU) [1]. It is engineered for a three-step enzymatic conversion—via hepatic carboxylesterase, cytidine deaminase, and tumour-localised thymidine phosphorylase (TP)—to achieve preferential intratumoural 5-FU generation [2]. Among a series of N4-alkoxycarbonyl-5'-deoxy-5-fluorocytidine derivatives, the N4-pentyloxycarbonyl chain was selected on the basis of maximal susceptibility to human carboxylesterase and the highest oral bioavailability in preclinical models, directly enabling its clinical differentiation over earlier-generation oral fluoropyrimidines [2].

Why Capecitabine Cannot Be Interchanged with Other Oral Fluoropyrimidines: A Structural and Pharmacological Necessity


Oral fluoropyrimidines differ fundamentally in their metabolic activation pathways, enzymatic targets, and the resultant pharmacokinetic profiles [1]. Capecitabine's requirement for a three-step, tissue-localised enzymatic cascade—specifically the terminal activation by thymidine phosphorylase (TP) which is upregulated in many solid tumours but not in healthy tissue—is unique among its class [2]. Neither tegafur-based prodrugs (which rely on hepatic CYP2A6) nor direct DPD-inhibiting combinations replicate this tumour-selective generation of 5-FU, resulting in different tissue distribution, safety, and dose-intensity profiles that render therapeutic substitution unsupported by quantitative evidence [1].

Quantified Differentiators for Capecitabine Procurement: Head-to-Head Evidence vs. Closest Analogs


Intratumoural 5-FU Concentration: Capecitabine vs. Systemic Fluorouracil Administration

In a clinical study of 19 colorectal cancer patients administered capecitabine (1,255 mg/m² BID), the concentration of the active moiety 5-FU in primary colorectal tumours was, on average, 3.2 times higher than in adjacent healthy tissue (P = 0.002) [1]. The mean tissue-to-plasma 5-FU concentration ratio was greater than 20 for tumours, compared to a range of 8–10 for healthy tissues. This directly contrasts with standard intravenous 5-FU administration, which does not establish such a concentration differential. The underlying mechanism—approximately fourfold higher TP activity in tumour versus adjacent healthy tissue—was quantified in the same study [1].

Tumour Selectivity Pharmacokinetics Colorectal Cancer

Xenograft Tumour Growth Inhibition: Capecitabine vs. Tegafur/Uracil, 5-FU, and 5′-DFUR

In a systematic panel of 24 human cancer xenograft models, capecitabine achieved tumour growth inhibition of >50% in 18 of 24 lines (75%) [1]. This contrasts markedly with the intermediate metabolite 5′-DFUR (15/24, 63%), tegafur plus uracil (UFT; 5/24, 21%), and 5-FU itself (1/24, 4.2%). The superior breadth of antitumour activity was statistically correlated with the tumour's thymidine phosphorylase-to-dihydropyrimidine dehydrogenase (TP/DPD) activity ratio, a predictor not applicable to tegafur/uracil [1].

Xenograft Efficacy Preclinical Pharmacodynamics Tumour Growth Inhibition

Safety Profile vs. Intravenous Bolus 5-FU/Leucovorin: Stomatitis and Neutropenia Reduction

A pooled analysis of randomized trials in advanced colorectal cancer directly compared capecitabine-based regimens with intravenous 5-FU-based regimens [1]. The relative risk (RR) of stomatitis was 0.39 (95% CI not reported; P < 0.00001), and the RR of neutropenia was 0.40 (P < 0.00001), both favouring capecitabine. For high-grade (grade 3/4) mucositis and neutropenia, the RR values were 0.31 and 0.26, representing 69% and 74% reductions, respectively. Conversely, the RR of hand-foot syndrome was 3.45 (P < 0.00001) with capecitabine, quantifying the distinct toxicity trade-off [1].

Toxicity Differentiation Stomatitis Neutropenia Meta-Analysis

Hand-Foot Syndrome Incidence: Capecitabine vs. S-1 (SALTO Trial)

In the randomized phase III SALTO trial, capecitabine (1,250 or 1,000 mg/m² BID days 1–14 q3w) was directly compared with S-1 (30 mg/m² BID days 1–14 q3w) in 161 Western mCRC patients [1]. The incidence of any-grade hand-foot syndrome (HFS) was 73% with capecitabine versus 45% with S-1 (odds ratio 0.31; 95% CI 0.16–0.60; P = 0.0005). Grade 3 HFS occurred in 21% versus 4%, respectively (P = 0.003). Progression-free survival, overall survival, and response rate did not differ statistically, confirming that the two agents have comparable efficacy but distinct safety profiles [1].

Hand-Foot Syndrome Tolerability Phase III S-1

Toxicity Profile vs. Tegafur-Uracil/Leucovorin in Frail Elderly Patients (TLC Study)

The randomized TLC study in 67 frail elderly patients (median age 77 years; 96% classified as frail) demonstrated that capecitabine and UFT/leucovorin provided equivalent progression-free survival (median 21 weeks; P = 0.17) and overall survival (12 months; P = 0.83), and similar objective response rates (21% vs. 24%, respectively) [1]. A critical differentiator emerged in hand-foot syndrome: 5 patients in the capecitabine arm experienced grade 3–4 HFS versus 0 patients in the UFT/LV arm (P not reported; significant). Grade 3 anorexia was higher with S-1-like regimens, marking a distinct safety-profile choice point [1].

Geriatric Oncology Toxicity UFT/Leucovorin Randomized

Tumour Response Rate vs. Intravenous Bolus 5-FU/Leucovorin (Mayo Clinic Regimen)

In a pooled analysis of two large phase III trials (n = 1,207) comparing capecitabine monotherapy with the Mayo Clinic regimen (bolus 5-FU/leucovorin), the objective tumour response rate was 25.8% for capecitabine versus 11.6% for 5-FU/LV (P = 0.0001) [1]. Time to disease progression and overall survival were equivalent. This constitutes a 2.2-fold improvement in objective response rate, the only oral fluoropyrimidine to demonstrate statistically superior response over the Mayo Clinic regimen in a randomized setting.

Response Rate Phase III Colorectal Cancer Mayo Clinic Regimen

High-Value Application Scenarios for Capecitabine Stemming from Quantitative Differentiation Evidence


Colorectal Cancer Regimens Prioritising Oral Compliance and Reduced Myelosuppression

When substituting intravenous 5-FU in colorectal cancer, capecitabine is the oral agent supported by a 74% reduction in high-grade neutropenia risk relative to 5-FU-based regimens [1], alongside a 2.2-fold improvement in objective response rate over the Mayo Clinic regimen [2]. Procurement for such regimens is justified where avoiding febrile neutropenia admissions is a key cost-effectiveness parameter.

Patient Stratification Using Tumour TP/DPD Ratio as a Predictive Biomarker

Capecitabine's efficacy in xenograft models tightly correlated with the TP/DPD activity ratio, a biomarker relationship not observed for tegafur/uracil [1]. Procurement for translational oncology programmes that employ TP/DPD profiling for patient selection can thus maximise response rates in biomarker-enriched populations.

Geriatric and Frail-Patient Protocols Where Hand-Foot Syndrome Risk Must Be Managed

In frail elderly patients (median age 77 years), direct head-to-head evidence shows capecitabine and UFT/LV offer equivalent survival (median OS 12 months) but differ in grade 3–4 hand-foot syndrome (5 vs. 0 events) [1]. Procurement decisions must weigh this safety trade-off against the convenience of once-daily UFT dosing, with capecitabine retained for patients where the TP-mediated tumour selectivity is critical.

Xenograft and Preclinical Oncology Studies Requiring Broad-Spectrum Antitumour Activity

Across 24 human cancer xenograft lines, capecitabine achieved >50% tumour growth inhibition in 75% of models, a rate 3.6-fold higher than tegafur/uracil and 18-fold higher than 5-FU [1]. This broad activity profile supports the procurement of capecitabine as a reference oral fluoropyrimidine in preclinical drug development and combination studies.

Quote Request

Request a Quote for Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.